N-(3-methylbenzyl)propane-1,3-diamine

Catalog No.
S737562
CAS No.
88107-66-8
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methylbenzyl)propane-1,3-diamine

CAS Number

88107-66-8

Product Name

N-(3-methylbenzyl)propane-1,3-diamine

IUPAC Name

N'-[(3-methylphenyl)methyl]propane-1,3-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-5,8,13H,3,6-7,9,12H2,1H3

InChI Key

NXSZCPBBZUMDNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNCCCN

Canonical SMILES

CC1=CC(=CC=C1)CNCCCN

While there is no published research directly exploring this specific compound, it can be helpful to consider related molecules with similar structures and functionalities. N-substituted 1,3-propanediamines, a broader class encompassing N-(3-methylbenzyl)propane-1,3-diamine, have been explored in various scientific research areas:

  • Organic synthesis: N-Methyl-1,3-propanediamine (a simpler analogue) has been used as a structure-directing molecule in the synthesis of specific crystalline materials called aluminophosphates [].

N-(3-methylbenzyl)propane-1,3-diamine is an organic compound characterized by its structure, which includes a propane backbone with two amine groups and a 3-methylbenzyl substituent. Its molecular formula is C11H16N2C_{11}H_{16}N_{2}, and it has a molecular weight of approximately 176.26 g/mol. This compound exhibits properties typical of diamines, such as being a colorless to pale yellow liquid with a characteristic amine odor. Its structure allows for various chemical interactions due to the presence of both amine and aromatic groups, making it a versatile compound in organic synthesis.

There is no current information available on the specific mechanism of action of N-(3-methylbenzyl)propane-1,3-diamine. Its potential applications and biological activity remain to be explored.

Due to the absence of specific data, it is advisable to handle N-(3-methylbenzyl)propane-1,3-diamine with caution, assuming similar properties to other aromatic diamines. This may include:

  • Potential skin and eye irritation due to the amine groups [].
  • Respiratory irritation if inhaled [].
  • May be flammable depending on the specific solvent used [].
Typical of amines:

  • Acylation: The primary amine groups can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: It can undergo alkylation reactions with alkyl halides, leading to the formation of quaternary ammonium salts.
  • Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.
  • Reductive Amination: It can be used in reductive amination processes where aldehydes or ketones are converted into amines.

These reactions highlight its utility in synthesizing more complex organic molecules.

N-(3-methylbenzyl)propane-1,3-diamine can be synthesized through several methods:

  • Direct Amination: Propane-1,3-diamine can be reacted with 3-methylbenzyl chloride in the presence of a base to yield N-(3-methylbenzyl)propane-1,3-diamine.
  • Reductive Amination: This method involves the reaction of 3-methylbenzaldehyde with propane-1,3-diamine followed by reduction using sodium cyanoborohydride or similar reducing agents.
  • Multi-step Synthesis: Starting from commercially available precursors such as benzylamine and propylene oxide, followed by hydrolysis and amination steps.

Each method has its advantages in terms of yield, purity, and environmental impact.

N-(3-methylbenzyl)propane-1,3-diamine finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.
  • Polymer Chemistry: As a diamine, it can be used in the production of polyamides or as a curing agent for epoxy resins.
  • Agricultural Chemicals: It may be employed in the synthesis of agrochemicals or as a component in formulations for pest control.

Several compounds share structural similarities with N-(3-methylbenzyl)propane-1,3-diamine. Here are some notable examples:

Compound NameStructureUnique Features
1,3-DiaminopropaneH2N(CH2)3NH2H_2N(CH_2)_3NH_2Simple diamine used as a building block in synthesis.
N,N-Dimethyl-1,3-propanediamine(CH3)2N(CH2)3NH2(CH_3)_2N(CH_2)_3NH_2Contains methyl substituents enhancing lipophilicity.
BenzylamineC6H5CH2NH2C_6H_5CH_2NH_2Aromatic amine used widely in organic synthesis.

N-(3-methylbenzyl)propane-1,3-diamine is unique due to its combination of both aliphatic and aromatic characteristics, which may influence its reactivity and biological properties compared to these similar compounds.

XLogP3

1.1

Wikipedia

N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine

Dates

Last modified: 08-15-2023

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